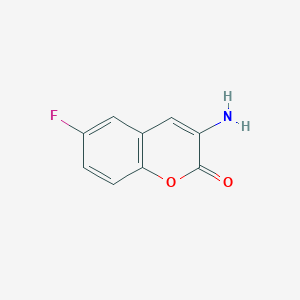
3-Amino-6-fluoro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-fluoro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and significant pharmacological properties. Coumarins are naturally occurring compounds found in many plants and have been widely studied for their potential therapeutic applications. The addition of an amino group at the 3-position and a fluorine atom at the 6-position of the chromen-2-one scaffold enhances the compound’s chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-fluoro-2H-chromen-2-one typically involves the introduction of the amino and fluoro groups onto the chromen-2-one scaffold. One common method is the nucleophilic substitution reaction where a 6-fluoro-2H-chromen-2-one derivative is reacted with an amine source under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of eco-friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted chromen-2-one compounds .
Scientific Research Applications
3-Amino-6-fluoro-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has shown its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: It is used in the development of fluorescent dyes and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-6-fluoro-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets. The amino group can form hydrogen bonds with amino acid residues in the target proteins, further stabilizing the interaction .
Comparison with Similar Compounds
3-Amino-2H-chromen-2-one: Lacks the fluorine atom, which may result in different biological activities and binding affinities.
6-Fluoro-2H-chromen-2-one:
3-Amino-4-methyl-2H-chromen-2-one: The presence of a methyl group at the 4-position can alter its chemical properties and biological activities
Uniqueness: 3-Amino-6-fluoro-2H-chromen-2-one is unique due to the combined presence of both the amino and fluoro groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C9H6FNO2 |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
3-amino-6-fluorochromen-2-one |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4H,11H2 |
InChI Key |
CLPYQHFDVPRUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















